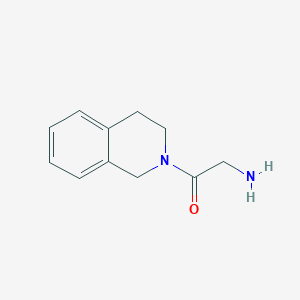

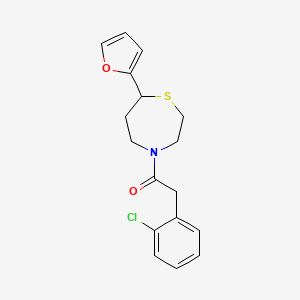

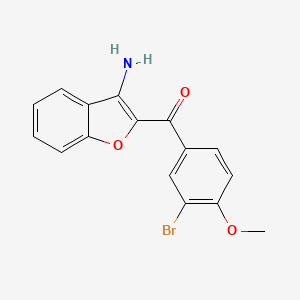

![molecular formula C21H17FN4O2S2 B2484435 N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105245-52-0](/img/structure/B2484435.png)

N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide" is a part of the thiazole and pyrimidinone families, substances known for their varied biological activities. This compound, given its structural components, is likely targeted for its potential biological and chemical properties, leveraging the thiazole's heterocyclic aromatic system and the pyrimidinone's nucleobase analog characteristics.

Synthesis Analysis

The synthesis of similar thiazolo[3,2-a]pyrimidinone derivatives involves electrophilic substitution reactions, starting from 2-chloro-N-phenylacetamide or N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks. The process typically includes ring closure reactions to form the pyrimidinone core, followed by various functionalization steps to introduce the benzylthio and acetamide groups (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Molecular Structure Analysis

Detailed structural analysis of related molecules, such as 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide, reveals heterocyclic rings adopting specific conformations, which are crucial for their biological activity. Single crystal X-ray diffraction studies provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, which can influence its chemical behavior and stability (Ahmad, Siddiqui, Ahmad, Aslam, & Parvez, 2012).

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzothiazole derivatives are investigated for their potential anticancer properties. For example, a study synthesized new benzothiazole acetamides and evaluated their anticancer activity, demonstrating promising results against several cancer cell lines (Osmaniye et al., 2018)[https://consensus.app/papers/synthesis-benzothiazole-acylhydrazones-anticancer-osmaniye/72be38fe68a55df9b8c3cdff0a27f333/?utm_source=chatgpt]. Another research synthesized and screened N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds for cytotoxic activities toward different cancer cell lines, finding notable efficacy in breast cancer treatment (Abu-Melha, 2021)[https://consensus.app/papers/synthesis-molecular-modeling-anticancer-screening-some-abumelha/74754d091d66539ca23a1030a8f48bf6/?utm_source=chatgpt].

Antimicrobial and Antifungal Activities

Compounds containing benzothiazole units have been reported to possess antimicrobial and antifungal activities. A series of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized and exhibited good activity against methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019)[https://consensus.app/papers/synthesis-insilico-appraisal-antimicrobial-study-anuse/a3e2ee0e0fee592c9b6c731cacb3fb64/?utm_source=chatgpt].

Anticonvulsant Properties

Research on benzothiazole derivatives also explores their potential as anticonvulsant agents. Novel benzothiazole compounds were synthesized and assessed for their anticonvulsant activity, showing potent effects in preclinical models (Liu et al., 2016)[https://consensus.app/papers/synthesis-biological-evaluation-novel-benzothiazole-liu/f97df88bfdf35ca5be86d3954bfdc740/?utm_source=chatgpt].

Anti-Inflammatory Activity

The synthesis of benzothiazole derivatives aiming at anti-inflammatory applications has been documented. A study reported the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides showing significant anti-inflammatory activity (Sunder & Maleraju, 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt].

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S2/c1-12-14(10-18(27)25-21-24-16-8-4-5-9-17(16)30-21)19(28)26-20(23-12)29-11-13-6-2-3-7-15(13)22/h2-9H,10-11H2,1H3,(H,23,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFMIEJHCLOSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2F)CC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

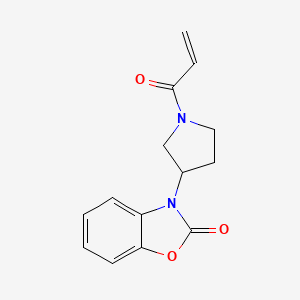

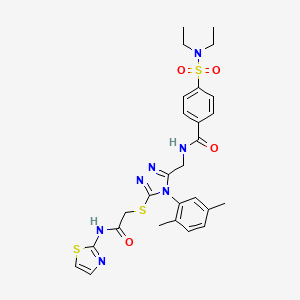

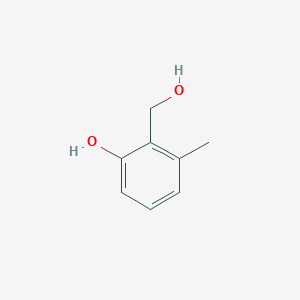

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)